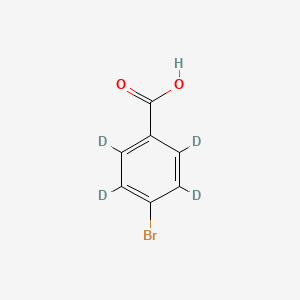
(R)-Ibuprofen-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Ibuprofen-d3 is a deuterated form of ®-Ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID) commonly used for its analgesic and anti-inflammatory properties. The deuterium atoms in ®-Ibuprofen-d3 replace the hydrogen atoms, which can provide insights into the metabolic pathways and pharmacokinetics of the drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ibuprofen-d3 typically involves the incorporation of deuterium atoms into the ibuprofen molecule. One common method is the catalytic hydrogenation of ®-Ibuprofen using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions often include a solvent like ethanol or methanol and are carried out under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of ®-Ibuprofen-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient and consistent deuterium incorporation. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.
Chemical Reactions Analysis
Types of Reactions
®-Ibuprofen-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Halogenation and other substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
®-Ibuprofen-d3 is widely used in scientific research for various applications:
Chemistry: Used as a tracer in studies of reaction mechanisms and metabolic pathways.
Biology: Helps in understanding the biological effects and metabolism of ibuprofen.
Medicine: Used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of ibuprofen.
Industry: Employed in the development of new formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of ®-Ibuprofen-d3 is similar to that of ®-Ibuprofen. It involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, ®-Ibuprofen-d3 reduces the synthesis of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
(S)-Ibuprofen: The enantiomer of ®-Ibuprofen, which is more potent in inhibiting COX enzymes.
Deuterated NSAIDs: Other deuterated nonsteroidal anti-inflammatory drugs used for similar research purposes.
Uniqueness
®-Ibuprofen-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms can alter the metabolic stability and pharmacokinetics of the compound, making it a valuable tool for studying drug metabolism and interactions.
Properties
CAS No. |
121702-86-1 |
|---|---|
Molecular Formula |
C13H15O2D3 |
Molecular Weight |
209.31 |
Appearance |
White Low Melting Solid |
melting_point |
50-52°C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
51146-57-7 (unlabelled) |
Synonyms |
(R)-(-)-Ibuprofen-d3; (αR)-α-(Methyl-d3)-4-(2-methylpropyl)benzeneacetic Acid; (-)-Ibuprofen-d3; (R)-2-(4-Isobutylphenyl)propanoic Acid-d3; R-(-)-p-Isobutylhydratropic Acid-d3 |
tag |
Ibuprofen Impurities |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)
![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)






